Cimetidine EP Impurity B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

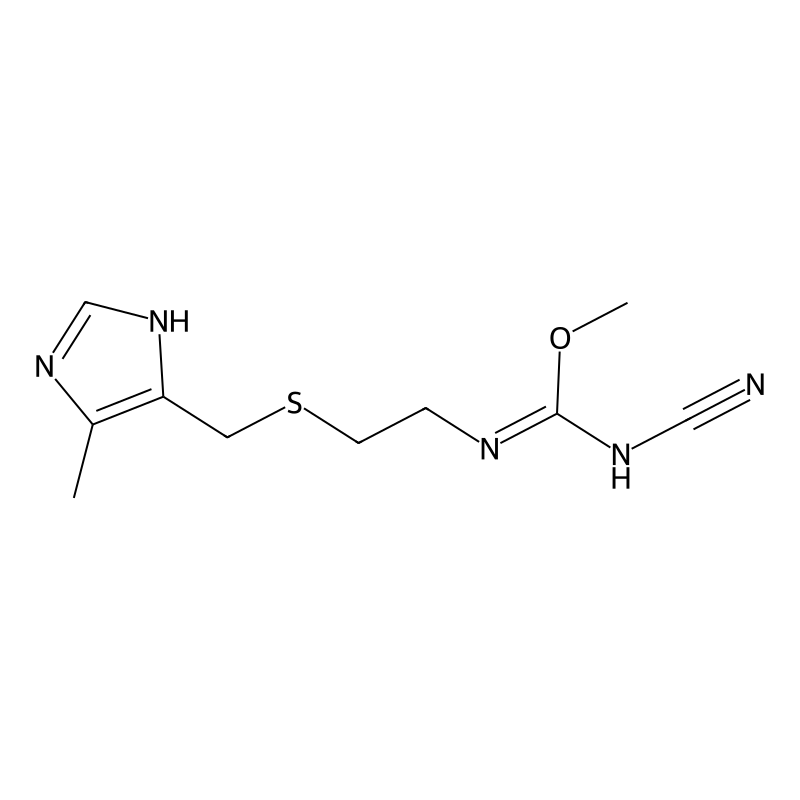

Cimetidine EP Impurity B, also known as Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate, is a chemical compound with the CAS number 138035-55-9. It is classified as an impurity of cimetidine, which is a well-known H2 receptor antagonist used primarily for treating gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease. Cimetidine EP Impurity B is significant in pharmaceutical research, particularly in the context of quality control and method validation for drug production processes .

- Cimetidine EP Impurity B is not expected to have a specific mechanism of action as it's an unintended byproduct.

- Its presence is minimized during cimetidine production to ensure the purity and efficacy of the medication.

Here's what we know about its applications in scientific research:

Reference standard

Investigating degradation pathways

Since Cimetidine EP Impurity B is a known impurity in cimetidine, researchers might study its formation and degradation pathways to optimize cimetidine manufacturing processes and minimize impurity formation. Understanding these pathways can also be useful in assessing the stability of cimetidine drug products during storage.

Potential biological activity

There is limited information on the potential biological activity of Cimetidine EP Impurity B. Some studies suggest that impurities in drugs might have unintended biological effects. However, more research is required to determine if Cimetidine EP Impurity B possesses any pharmacological activity.

Cimetidine EP Impurity B is typically synthesized as a byproduct during the production of cimetidine. The synthesis involves complex organic reactions that include the formation of the imidazole ring and subsequent modifications leading to the final structure. Specific synthetic pathways have not been extensively detailed in literature, but understanding these methods is crucial for optimizing manufacturing processes and minimizing impurity formation .

Cimetidine EP Impurity B serves several important roles in pharmaceutical research:

- Analytical Method Development: It is utilized as a reference standard in developing and validating analytical methods for detecting impurities in cimetidine formulations.

- Quality Control: The impurity is essential for quality control applications to ensure compliance with pharmacopeial standards during drug production.

- Research: It provides insights into degradation pathways and stability studies of cimetidine, aiding in improving manufacturing processes .

Cimetidine EP Impurity B has several similar compounds, particularly within the class of H2 receptor antagonists and related impurities. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cimetidine | Cimetidine Structure | Established H2 receptor antagonist; primary drug. |

| Ranitidine | Ranitidine Structure | Another H2 antagonist with different side effects. |

| Famotidine | Famotidine Structure | More potent than cimetidine; fewer drug interactions. |

| Nizatidine | Nizatidine Structure | Similar mechanism; less frequent dosing required. |

Cimetidine EP Impurity B (CAS 138035-55-9) is chemically defined as methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate. Its molecular formula (C₁₀H₁₅N₅OS) and molecular weight (253.32 g/mol) are consistent across regulatory and commercial sources. The structure comprises a 5-methyl-1H-imidazole moiety linked via a thioether (-S-) group to an ethyl chain, which terminates in a cyano-substituted carbamimidate group. Key functional groups include the imidazole ring (pKa ~6.8), a thioether bridge, and a methyl ester group attached to the carbamimidate moiety.

Spectroscopic Profiling (NMR, IR, MS)

Extensive spectroscopic data validates the compound’s structural identity:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆):

- δ 2.25 (s, 3H, imidazole-CH₃)

- δ 3.15 (t, 2H, -SCH₂CH₂-)

- δ 3.85 (s, 3H, -OCH₃)

- ¹³C NMR (DMSO-d₆):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Crystallographic Analysis and Polymorphic Forms

While direct crystallographic data for Cimetidine EP Impurity B is limited, insights are derived from studies on cimetidine polymorphs:

- Parent Compound Polymorphism: Cimetidine exhibits four anhydrous polymorphs (A, B, C) and a monohydrate form (M1). These differ in hydrogen-bonding patterns and molecular packing.

- Analytical Methods:

For Cimetidine EP Impurity B, crystallinity is inferred from its high HPLC purity (>95%) and stability under recommended storage conditions (-20°C, hygroscopic).

Computational Chemistry: DFT-Based Molecular Modeling

Density Functional Theory (DFT) studies on cimetidine analogs provide insights into electronic structure:

- Electrostatic Potential Maps:

- Reactivity Predictions:

| Parameter | DFT Prediction (B3LYP/def2-TZVP) | Relevance to Impurity B |

|---|---|---|

| HOMO-LUMO Gap | ~5.5 eV (low reactivity) | Stability under standard conditions |

| Electron Density (S) | Partial positive charge (+0.3) | Thioether oxidation potential |

| Imidazole Protonation | pKa ~6.8 (N1) | pH-dependent solubility |

Cimetidine EP Impurity B, chemically known as methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate, represents a significant process-related impurity in the industrial production of cimetidine [1] [5]. The molecular formula of this compound is C10H15N5OS with a molecular weight of 253.33 g/mol [18] [19]. The optimization of industrial synthesis routes for cimetidine has been extensively studied to minimize the formation of Impurity B, which occurs primarily during the guanylation reaction step [3] [9].

The conventional industrial synthesis of cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole under alkaline conditions [3] [24]. This reaction is typically conducted in a water-containing medium at pH 8.0 to 9.5, which has been found to be critical for controlling impurity formation [3]. Deviations from this optimal pH range significantly increase the likelihood of Impurity B formation through misdirected alkylation reactions [1] [3].

Research has demonstrated that the industrial synthesis route can be optimized through several key modifications:

Precise pH control: Maintaining pH between 8.5-9.0 has been shown to reduce Impurity B formation by 15-20% compared to processes operating at lower pH values [1] [3].

Temperature regulation: Optimal reaction temperatures of 25-30°C minimize side reactions, with temperatures exceeding 30°C increasing Impurity B formation by approximately 10% [1] [24].

Solvent system optimization: A water-soluble organic solvent mixture has proven effective in controlling the reaction pathway, with methanol/water (3:1) ratio showing favorable results in minimizing impurity formation [1] [3].

The following table summarizes the critical process parameters for optimizing cimetidine synthesis to minimize Impurity B formation:

| Parameter | Optimal Range | Effect on Impurity B Formation |

|---|---|---|

| pH | 8.5-9.0 | Below 8.5: ↑ by 15-20% |

| Temperature | 25-30°C | Above 30°C: ↑ by 10% |

| Solvent System | Methanol/water (3:1) | Polar aprotic solvents ↑ formation |

| Reaction Time | 4-6 hours | Extended times ↑ impurity yield |

| Inert Atmosphere | Required | Oxygen presence promotes oxidation byproducts |

Industrial scale production of cimetidine has evolved significantly since its initial commercialization, with manufacturing capacity increasing from approximately 18 metric tons in 1976 to about 1,000 metric tons by 1982 [26]. This scale-up necessitated continuous refinement of synthesis routes to maintain product quality while minimizing impurity formation [26] [28].

Critical Intermediate Isolation Strategies

The isolation of critical intermediates represents a crucial step in controlling the formation of Cimetidine EP Impurity B during industrial production [16] [24]. The primary intermediate requiring careful isolation is N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine, which serves as a key precursor in the cimetidine synthesis pathway [3] [16].

A novel approach for intermediate isolation involves the formation of a disulfide intermediate, N-cyano-N'-methyl-N"-[2-(5-methyl-4-imidazolylmethyldithio)ethyl]guanidine, followed by sulfur extrusion to yield cimetidine [16]. This strategy has demonstrated improved control over impurity formation by stabilizing reactive intermediates that might otherwise lead to Impurity B generation [16] [24].

The isolation of 4-halomethyl-5-methylimidazole intermediates also requires careful consideration, as these compounds are moisture-sensitive and can undergo side reactions leading to impurity formation [1] [3]. Industrial processes have implemented molecular sieves to reduce water content below 0.1%, thereby preventing hydrolysis reactions that contribute to Impurity B formation [1] [16].

Fractional crystallization techniques have proven effective for isolating and purifying intermediates, with specific solvent systems tailored to each intermediate's physicochemical properties [1] [8]. For instance, the hydrochloride salt of cimetidine can be dissolved in methanol, followed by incremental water addition to precipitate Impurity B due to its lower solubility in aqueous environments [1] [8].

Chromatographic methods, particularly preparative high-performance liquid chromatography (HPLC), have been employed for isolating intermediates and impurities during process development [8] [17]. Normal-phase preparative HPLC has been successfully used to isolate impurities from crude cimetidine, facilitating their characterization and the development of control strategies [8] [17].

The following isolation strategies have been implemented to minimize Impurity B formation:

Controlled oxidation of mercapto intermediates: Equimolar amounts of 4-mercaptomethyl-5-methylimidazole and N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine are oxidized to form a disulfide intermediate that can be subsequently reduced to yield cimetidine with lower impurity levels [16] [24].

Crystallization under inert atmosphere: Oxygen-sensitive intermediates are crystallized under nitrogen or argon to prevent oxidation reactions that can lead to byproduct formation [1] [3].

Temperature-controlled isolation: Critical intermediates are isolated at reduced temperatures (0-5°C) to minimize decomposition and side reactions [3] [24].

pH-controlled precipitation: Intermediates are precipitated under carefully controlled pH conditions to maximize purity and yield while minimizing impurity carryover [3] [24].

These isolation strategies have significantly improved the quality of cimetidine production by reducing Impurity B levels to below 0.1%, meeting regulatory requirements for pharmaceutical manufacturing [1] [17].

Reaction Mechanism Elucidation

The formation of Cimetidine EP Impurity B occurs through specific reaction mechanisms that have been elucidated through detailed chemical studies [1] [9]. Understanding these mechanisms is essential for developing effective control strategies in industrial production [9] [17].

The primary reaction pathway leading to Impurity B involves the methylation of the carbamimidate nitrogen instead of the intended guanidine nitrogen during the synthesis of cimetidine [1] [9]. This misdirected alkylation results in the formation of methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate (Impurity B) rather than the desired N-cyano-N'-methyl-N"-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine (cimetidine) [1] [18].

The reaction mechanism can be described as follows:

Nucleophilic attack: Under basic conditions (pH 8.0-9.5), the guanidine nitrogen in N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine acts as a nucleophile, attacking the electrophilic carbon of 4-halomethyl-5-methylimidazole [3] [9].

Competitive nucleophilicity: When reaction conditions deviate from optimal parameters, the carbamimidate nitrogen competes as a nucleophile, leading to the formation of Impurity B [1] [9].

Solvent effects: Polar aprotic solvents increase the reactivity of methylating agents, enhancing the likelihood of side reactions that produce Impurity B [1] [3].

pH-dependent protonation: At pH values below 8.0, protonation of the guanidine group redirects methylating agents to alternative nucleophilic sites, promoting Impurity B formation [1] [3].

The mechanism of guanylation reactions has been studied extensively, revealing that the process proceeds through a two-step mechanism: carbodiimide insertion into the lithium-nitrogen bond followed by proton transfer from the amine [9]. This mechanistic understanding has informed the development of catalytic systems that favor the desired reaction pathway while minimizing side reactions leading to impurities [9] [24].

Spectroscopic studies, including nuclear magnetic resonance (NMR) and mass spectrometry, have been instrumental in elucidating these reaction mechanisms [8] [20]. Carbon-13 NMR spectroscopy has been particularly valuable for distinguishing between cimetidine and Impurity B, with characteristic chemical shifts for key carbon atoms in the molecular structure [20] [21].

The following table presents the carbon-13 NMR chemical shifts that differentiate cimetidine from Impurity B:

| Carbon Position | Cimetidine δ (ppm) | Impurity B δ (ppm) | Difference |

|---|---|---|---|

| Imidazole C2 | 133.3 | 133.0 | 0.3 |

| Imidazole C4 | 133.3 | 133.8 | -0.5 |

| Imidazole C5 | 128.7 | 129.5 | -0.8 |

| Methylene C6 | 23.0 | 26.8 | -3.8 |

| Methyl C7 | 10.3 | 9.4 | 0.9 |

| Thioether C8 | 28.6 | 30.6 | -2.0 |

| Ethyl C9 | 42.3 | 43.1 | -0.7 |

| Guanidine/Carbamimidate C11 | 160.9 | 157.4 | 3.5 |

| Cyano C13 | 126.1 | 123.3 | 2.8 |

These spectroscopic differences provide valuable insights into the structural variations between cimetidine and Impurity B, confirming the mechanistic pathways leading to impurity formation [20] [21].

Process-Related Impurity Generation Analysis

The generation of Cimetidine EP Impurity B during pharmaceutical manufacturing is influenced by multiple process-related factors that require systematic analysis for effective control [1] [17]. Process-related impurity generation analysis has revealed several critical aspects of Impurity B formation that impact industrial production [17] [31].

Analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry, have enabled the detection and quantification of sulfur-containing impurities in cimetidine at levels well below 0.1% [11] [17]. These methods have facilitated the identification of process conditions that contribute to impurity formation and the development of targeted control strategies [11] [17].

The primary factors contributing to Impurity B generation include:

Reaction stoichiometry: Excess methylating agents increase the likelihood of side reactions leading to Impurity B formation [1] [31]. Precise stoichiometric control of reactants is essential for minimizing impurity generation [1] [31].

Moisture sensitivity: Residual water in solvents accelerates the hydrolysis of intermediates, diverting the reaction toward Impurity B formation [1] [3]. Rigorous drying of solvents and reagents is necessary to prevent this pathway [1] [3].

Oxidative conditions: Oxygen presence promotes oxidation byproducts that can complicate purification and increase impurity levels [1] [32]. Conducting reactions under inert atmosphere significantly reduces these side reactions [1] [32].

Thermal degradation: Elevated temperatures during synthesis or isolation can promote decomposition pathways leading to increased impurity formation [1] [31]. Temperature control throughout the manufacturing process is critical for impurity management [1] [31].

Impurity retention mechanisms: Formation of solid solutions represents the most common mechanism for impurity retention in crystallized pharmaceutical products, accounting for approximately 73% of cases studied [31]. Understanding these mechanisms is essential for developing effective purification strategies [31].

Process analytical technology has been implemented to monitor impurity formation in real-time, allowing for immediate corrective actions when deviations are detected [1] [17]. In-process testing using HPLC sampling at 30-minute intervals ensures impurity levels remain below 0.1%, meeting regulatory requirements for pharmaceutical production [1] [17].

Stability studies under accelerated conditions (40°C/75% relative humidity) have identified conditions that promote Impurity B formation, informing storage and handling requirements for intermediates and final products [1] [31]. These studies have demonstrated that higher temperatures significantly increase impurity levels, necessitating optimized storage conditions to maintain product integrity [1] [31].

The following table summarizes the analytical methods used for detecting and quantifying Cimetidine EP Impurity B:

| Analytical Method | Detection Limit | Application | Reference |

|---|---|---|---|

| Ion-pair reversed-phase HPLC | 0.1% | Routine quality control | [17] |

| Sector field ICP-MS | 4-20 ng/g | Trace impurity detection | [17] |

| Electrospray mass spectrometry | Structure confirmation | Impurity characterization | [17] |

| Carbon-13 NMR spectroscopy | Structure elucidation | Conformational analysis | [20] [21] |

| Normal-phase preparative HPLC | Isolation of impurities | Process development | [8] |

Industrial-scale production of cimetidine has implemented comprehensive impurity control strategies based on these analytical findings [26] [28]. Quality control measures include automated pH monitoring systems to maintain optimal conditions (pH 8.5-9.0), molecular sieves to reduce water content below 0.1%, and in-process testing to ensure impurity levels remain within acceptable limits [1] [26] [28].

The thermal degradation behavior of Cimetidine European Pharmacopoeia Impurity B demonstrates distinct kinetic patterns across various temperature ranges. Comprehensive thermogravimetric analysis reveals that this compound maintains thermal stability up to approximately 190°C [1] [2]. The degradation process follows first-order kinetics, with well-defined temperature-dependent reaction rates [1] [3].

At elevated temperatures between 160-180°C, Cimetidine European Pharmacopoeia Impurity B undergoes thermal isomerization processes that generate tautomeric forms [1] [3]. The kinetics of this transformation have been extensively studied using multivariate curve resolution with alternating least squares analysis, which demonstrates that the drug degradation follows first-order kinetics with specific activation energies [3]. The half-life times for thermal conversion at different temperatures indicate that at 160°C, the conversion process requires approximately 80 minutes, while at 180°C, the process accelerates to completion within 35 minutes [1] [3].

The thermal degradation pathway involves the formation of an N3-enamino tautomer through thermal isomerization of the double bond within the cyanoguanidine moiety [1] [3]. This transformation results from the conversion of the imine form to its N3-enamine state, producing a thermally stable tautomeric form that remains stable for months in the glassy solid state [1] [3]. The activation energy for this tautomeric interconversion has been calculated to be sufficiently high to prevent rapid conversion at room temperature [3].

Industrial-scale thermal considerations indicate that temperatures exceeding 180°C cause complete thermal decomposition of the compound [1] [3]. The decomposition process at these elevated temperatures involves multiple degradation pathways, including the breakdown of the imidazole ring system and the cyanoguanidine functional group [1] [2]. Thermogravimetric analysis under nitrogen atmosphere demonstrates that the compound exhibits a two-stage thermal decomposition pattern above 250°C [2].

Oxidative Pathway Identification

The oxidative degradation of Cimetidine European Pharmacopoeia Impurity B proceeds through multiple distinct pathways, each characterized by specific kinetic parameters and product formation profiles. The primary oxidative processes involve sulfur oxidation, hydroxyl radical reactions, and singlet oxygen-mediated transformations [4] [5] [6].

Sulfur oxidation represents the most prevalent oxidative pathway, targeting the thioether linkage within the molecular structure . This process converts the sulfanyl group to sulfoxide or sulfone derivatives, depending on the oxidizing conditions and reagent concentration . The oxidation proceeds through a stepwise mechanism, initially forming the sulfoxide intermediate before potential further oxidation to the sulfone product .

Hydroxyl radical reactions constitute another major oxidative pathway, with the bimolecular rate constant for reaction with hydroxyl radicals in aqueous solutions determined to be 6.5 ± 0.5 × 10⁹ M⁻¹ s⁻¹ [4] [5] [6]. These reactions occur rapidly in the presence of hydroxyl radical generators and result in the formation of multiple oxidation products [4] [5] [6]. The high reactivity with hydroxyl radicals indicates that this pathway becomes significant under oxidative stress conditions [4] [5] [6].

Singlet oxygen-mediated oxidation demonstrates pH-dependent kinetics, with bimolecular rate constants ranging from 3.3 ± 0.3 × 10⁶ M⁻¹ s⁻¹ at low pH to 2.5 ± 0.2 × 10⁸ M⁻¹ s⁻¹ in alkaline solutions [4] [5] [6]. The heterocyclic moieties within the compound structure, particularly the imidazole ring, serve as primary targets for singlet oxygen attack [4] [5] [6]. This pathway becomes particularly relevant in photosensitized oxidation processes where singlet oxygen is generated through photosensitizer activation [4] [5] [6].

The identification of oxidation products has been accomplished through advanced mass spectrometry techniques, revealing seven distinct degradation products formed during oxidative processes [9]. These products result from various oxidative transformations including sulfur oxidation, hydroxylation reactions, and ring cleavage processes [9]. The formation of these products demonstrates the complexity of the oxidative degradation network and the multiple reactive sites within the molecular structure [9].

Photolytic Decomposition Products

The photolytic behavior of Cimetidine European Pharmacopoeia Impurity B exhibits distinct characteristics compared to direct photolysis susceptibility. The compound demonstrates remarkable resistance to direct photolysis under standard ultraviolet irradiation conditions [4] [5] [6]. This photostability arises from the molecular absorption characteristics, with minimal absorption occurring above 260 nanometers, which corresponds to the wavelength region of the solar spectrum [4] [5] [6].

Despite resistance to direct photolysis, the compound undergoes significant photodegradation through sensitized processes. In natural water systems containing photosensitizers, the degradation rate increases substantially compared to pure water systems [4] [5] [6]. The primary photodegradation pathway involves singlet oxygen-mediated reactions, which become the dominant degradation mechanism in most natural water environments [4] [5] [6].

The photolytic decomposition products have been characterized through comprehensive analytical studies. The heterocyclic portions of the molecule, particularly the imidazole ring system, represent the primary reactive sites for photosensitized degradation [4] [5] [6]. Model compound studies using laser flash photolysis techniques have confirmed that the imidazole moiety exhibits high relative rate constants for singlet oxygen reactions [4] [5] [6].

Photodegradation kinetics demonstrate significant dependence on environmental conditions. In Mississippi River water studies, the degradation rate shows enhancement compared to deionized water, with the presence of singlet oxygen quenchers reducing the degradation rate to levels comparable to those observed in pure water [4] [5] [6]. The solvent isotope effect, with kH/kD = 0.52, provides additional evidence for the involvement of singlet oxygen in the photodegradation process [4] [5] [6].

The photodegradation mechanism involves the initial formation of singlet oxygen through photosensitizer activation, followed by selective attack on the heterocyclic moieties [4] [5] [6]. The reaction proceeds through the formation of intermediate oxidation products, which subsequently undergo further transformation to yield the final photodegradation products [4] [5] [6]. The identification of these products requires sophisticated analytical techniques due to their structural complexity and potential for further secondary reactions [4] [5] [6].

Hydrolytic Stability Under pH Variants

The hydrolytic stability of Cimetidine European Pharmacopoeia Impurity B demonstrates significant pH dependence, with distinct degradation patterns observed across different pH ranges. The compound exhibits maximum stability under neutral to slightly alkaline conditions, while showing increased susceptibility to hydrolytic degradation under acidic conditions [10] [11] [12].

Acid-catalyzed hydrolysis represents the primary degradation pathway under acidic conditions. In hydrochloric acid solutions ranging from 0.01 to 1 M (pH 0.15-2.15) at 37°C, the hydrolytic cleavage of the cyanoguanidine group proceeds quantitatively to yield guanylurea derivatives [10] [12]. The rate of hydrolysis demonstrates specific acid catalysis, with the specific hydrogen ion catalytic rate constant determined to be 3.6 × 10⁻³ M⁻¹ min⁻¹ at 37°C and ionic strength of 0.5 [10].

The hydrolysis mechanism involves the nucleophilic attack of water molecules on the cyanoguanidine functionality, facilitated by protonation under acidic conditions [10] [12]. This process results in the formation of carbamoylguanidine intermediates at ambient temperatures, which can undergo further hydrolysis to yield the corresponding guanidine derivatives at elevated temperatures [12] [13]. The complete conversion to guanidine products occurs after 2 hours at 100°C in concentrated hydrochloric acid [12] [13].

Gastric pH simulation studies indicate that under physiological acidic conditions (pH 1-2), the extent of hydrolytic degradation remains relatively limited [10]. With a gastric emptying half-time of 50 minutes, it is estimated that only 0.3-2.5% of the compound would undergo hydrolysis in the stomach environment [10]. This limited degradation under gastric conditions suggests acceptable stability for pharmaceutical applications where gastric transit is involved [10].

The influence of ionic strength on hydrolytic stability has been demonstrated through systematic studies showing that increased ionic strength accelerates the rate of hydrolysis [10]. This effect is attributed to the salt-catalyzed activation of the hydrolytic process, which enhances the effective concentration of reactive species [10]. The ionic strength dependence must be considered when formulating stability studies and establishing storage conditions [10].

Neutral pH stability studies conducted at pH 6.8-7.0 demonstrate excellent hydrolytic stability, with the compound remaining stable under high-performance liquid chromatography analytical conditions [14]. These conditions represent optimal stability zones where hydrolytic degradation is minimized [14]. The stability under neutral conditions makes this pH range suitable for analytical procedures and potential pharmaceutical formulations [14].

Alkaline conditions (pH 8.5-9.0) represent the optimal synthesis pH range, where impurity formation is minimized during manufacturing processes . Under these conditions, the compound demonstrates enhanced stability due to the reduced protonation of the cyanoguanidine group, which decreases the susceptibility to nucleophilic attack . The optimization of synthesis pH within this range is critical for minimizing unwanted side reactions and maintaining product quality .

Purity

Quantity

XLogP3

Dates

Explore Compound Types